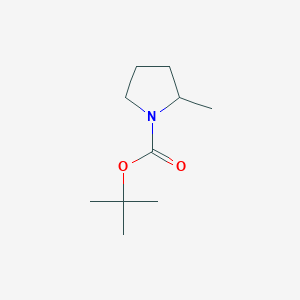

Tert-butyl 2-methylpyrrolidine-1-carboxylate

Übersicht

Beschreibung

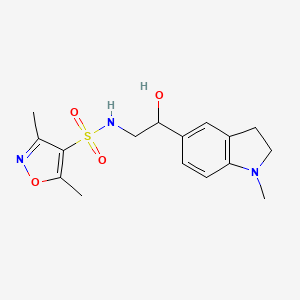

Tert-butyl 2-methylpyrrolidine-1-carboxylate is a research compound. Its molecular formula is C10H19NO2 . .

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-methylpyrrolidine-1-carboxylate is represented by the formula C10H19NO2 . The InChI code for this compound is 1S/C10H19NO2/c1-8-6-5-7-11 (8)9 (12)13-10 (2,3)4/h8H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis

Tert-butyl 2-methylpyrrolidine-1-carboxylate is a liquid at room temperature . Its molecular weight is 185.27 g/mol .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

“Tert-butyl 2-methylpyrrolidine-1-carboxylate” is a chemical compound used in organic synthesis . It’s a liquid at room temperature and has a molecular weight of 185.27 .

Application

This compound is often used as a reagent or building block in the synthesis of more complex organic molecules .

Results

The outcomes of these reactions would vary widely depending on the specific synthesis being performed. In general, the goal would be to create a new organic compound with desired properties .

OLED Emitters

“Tert-butyl 2-methylpyrrolidine-1-carboxylate” has been studied for its potential use in organic light-emitting diodes (OLEDs) .

Application

This compound has been used to create multi-functional luminophores exhibiting thermally activated delayed fluorescence (TADF), aggregation induced emission enhancement and sky-blue ↔ blue colour-changing .

Method of Application

The compound was synthesized with perfluorobiphenyl as an acceptor and non-substituted and tert-butyl substituted 9,9-dimethyl-9,10-dihydro-acridine as donors . The properties of the studied perfluorobiphenyls were found to be very sensitive to the substitutions .

Results

One of the synthesized compounds formed two crystalline polymorphs characterized by aggregation induced delayed fluorescence (AIDF), the colour of which can be changed under external forces such as a pair of solvents, temperature and mechanical treatment . The best OLED created with these compounds had a low turn-on voltage of 3 V and a maximum current, power, and external quantum efficiency of 22.7 cd A −1, 30.8 lm W −1, and 16.3%, respectively .

Chemical Transformations

The tert-butyl group, which is part of the “Tert-butyl 2-methylpyrrolidine-1-carboxylate” molecule, is known for its unique reactivity pattern .

Application

This group is often used in chemical transformations due to its unique reactivity .

Results

The outcomes of these reactions would vary widely depending on the specific transformation being performed. In general, the goal would be to create a new compound with desired properties .

Biosynthetic and Biodegradation Pathways

The tert-butyl group is also relevant in nature and has implications in biosynthetic and biodegradation pathways .

Application

This group can be involved in various biological processes, such as the synthesis or degradation of certain compounds .

Method of Application

The specific method of application would depend on the biological process being studied. It could involve the use of this compound in a biological system, such as a cell or an organism .

Results

The outcomes would depend on the specific biological process being studied. It could lead to the synthesis of a new biological compound or the degradation of an existing one .

Solvent and Denaturant

Tert-butyl groups, such as the one in “Tert-butyl 2-methylpyrrolidine-1-carboxylate”, are often used in solvents and denaturants .

Application

This compound can be used as a solvent, which is a substance that can dissolve other substances . It can also be used as a denaturant, which is a substance that changes the properties of another substance .

Method of Application

The specific method of application would depend on the substance being dissolved or denatured. It could involve mixing this compound with the substance under controlled conditions .

Results

The outcomes would depend on the specific substance being dissolved or denatured. It could lead to a solution with the dissolved substance or a denatured substance with altered properties .

Gasoline Octane Booster and Oxygenate

Tert-butyl groups are also used in gasoline octane boosters and oxygenates .

Application

This compound can be used to increase the octane rating of gasoline, which can improve engine performance . It can also be used as an oxygenate, which can increase the oxygen content of gasoline .

Method of Application

The specific method of application would involve adding this compound to gasoline .

Results

The outcomes would include gasoline with a higher octane rating and increased oxygen content, which can lead to improved engine performance and reduced emissions .

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8-6-5-7-11(8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUYUEPZGGATCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-methylpyrrolidine-1-carboxylate | |

CAS RN |

144688-82-4 | |

| Record name | tert-butyl 2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2747456.png)

![1-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]ethanol](/img/structure/B2747458.png)

![(3S)-methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2747459.png)

![2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2747462.png)

![9-cyclohexyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2747464.png)

![3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2747467.png)

![6-phenyl-3-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2747478.png)